molecular formula C8H8ClFO B2545166 1-(2-Chloro-6-fluorophenyl)ethan-1-ol CAS No. 87327-70-6

1-(2-Chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B2545166
CAS No.: 87327-70-6
M. Wt: 174.6
InChI Key: XOKZEMDWMJPKRO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)ethan-1-ol (CAS: 1344940-74-4, CID: 13304279) is a chiral aromatic alcohol of significant interest in organic and medicinal chemistry research . With a molecular formula of C 8 H 8 ClFO and a molecular weight of 174.6 g/mol, it serves as a versatile synthetic intermediate . Its structure, featuring both chloro and fluoro substituents on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Compounds with analogous structures, such as (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol, are established as key chiral intermediates in the synthesis of drugs like Crizotinib . The stereochemistry of this chiral alcohol is critical, and the (S)-enantiomer is available with high enantiopurity (98%) for stereoselective synthesis applications . Research into similar chloro- and fluoro-substituted chiral alcohols highlights their production via efficient and sustainable biocatalytic methods, such as asymmetric bioreduction using engineered whole-cell catalysts in deep eutectic solvent-water systems . Please handle with care and adhere to all safety guidelines. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZEMDWMJPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Chloro 6 Fluorophenyl Ethan 1 Ol

Chemo- and Enantioselective Synthesis

The primary challenge in synthesizing 1-(2-chloro-6-fluorophenyl)ethan-1-ol lies in controlling the stereochemistry at the carbinol center. Modern synthetic methods have shifted from classical resolutions to more efficient asymmetric catalytic strategies.

Asymmetric Reduction Strategies for Prochiral Ketone Precursors

The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, 2-chloro-6-fluorophenyl methyl ketone. This transformation has been extensively studied using various catalytic systems.

One of the most powerful methods for this reduction is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts. mdpi.com These catalysts, generated in situ from chiral amino alcohols, effectively coordinate with borane (B79455) to facilitate highly enantioselective reduction of a wide range of ketones. mdpi.com The reduction of aryl methyl ketones using this methodology typically affords the corresponding secondary alcohols with excellent enantioselectivities, often in the range of 91–98% enantiomeric excess (ee). mdpi.com

Ruthenium-based catalysts have also emerged as highly efficient and robust systems for asymmetric ketone reduction. wikipedia.org Complexes of ruthenium with chiral diphosphine ligands, developed by Noyori and others, can catalyze the hydrogenation of prochiral ketones with exceptional efficiency and enantioselectivity, providing a direct route to enantiomerically pure secondary alcohols. wikipedia.org These systems are valued for their economic and operational simplicity. wikipedia.org

Catalyst SystemTypical SubstrateReducing AgentEnantiomeric Excess (ee)
Chiral OxazaborolidineAryl Methyl KetonesBorane (BH₃)91-98% mdpi.com
Ruthenium-DiphosphineAromatic KetonesH₂ or Transfer HydrogenationHigh to Excellent wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for constructing the carbon framework of the target molecule's precursors. mdpi.com While not a direct method to form the chiral alcohol, these reactions are crucial for synthesizing the starting ketone, 2-chloro-6-fluorophenyl methyl ketone, or related intermediates.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are foundational for C-C bond formation. mdpi.comacs.org For instance, a Suzuki coupling could be envisioned between a suitably protected acetyl-containing boronic acid derivative and 1-bromo-2-chloro-6-fluorobenzene. The general mechanism for these couplings involves three key steps: oxidative addition of an organic halide to the low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com

More advanced nickel-catalyzed cross-electrophile coupling methods have been developed for the asymmetric synthesis of carbinol esters. nih.gov These reactions can couple racemic 1-chloro-1-alkanol esters with aryl electrophiles, providing a convergent route to enantioenriched aryl alkyl carbinols with high enantioselectivity. nih.gov This approach bypasses the traditional carbonyl addition route and shows broad functional group tolerance. nih.gov

Coupling ReactionCatalystTypical ReactantsBond Formed
Suzuki-MiyauraPalladiumAryl Halide + OrganoboronC(sp²)-C(sp²) acs.org
NegishiPalladium/NickelAryl Halide + OrganozincC(sp²)-C(sp³) mdpi.com
Asymmetric Cross-ElectrophileNickelRacemic 1-chloro-alkanol ester + Aryl HalideC(sp³)-C(sp²) nih.gov

Biocatalytic Transformations and Bioreduction Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral alcohols. The use of whole microbial cells or isolated enzymes (ketoreductases, KREDs) for the reduction of prochiral ketones is a well-established and industrially relevant strategy.

Whole-cell biocatalysts, such as Acetobacter pasteurianus, have been shown to effectively catalyze the anti-Prelog reduction of prochiral ketones, yielding (R)-alcohols with high enantiomeric excess (>99.9% ee). rsc.orgresearchgate.net These systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems within the cell. rsc.org Optimization of reaction parameters such as pH, temperature, and co-substrate concentration can lead to high yields (up to 95%) and excellent selectivity. rsc.org

Isolated ketoreductases (KREDs) offer higher purity and catalyst loading, avoiding potential side reactions from other cellular enzymes. Numerous KREDs have been identified and engineered to reduce a wide array of ketones with predictable stereoselectivity. nih.gov For example, a KRED from Lactobacillus kefiri was used to reduce a substituted 2-chloroacetophenone (B165298) on a 300-g scale, achieving >99% conversion and >99% ee. nih.gov These enzymatic processes can be performed at very high substrate concentrations (up to 500 g/L), making them highly efficient and attractive for industrial applications.

Stereoselective Alkylation and Arylation Reactions

An alternative strategy to asymmetric reduction involves the stereoselective addition of a methyl group to the prochiral aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617). This aldehyde is readily prepared via the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org

The enantioselective addition of organometallic nucleophiles to aldehydes is a fundamental method for creating chiral secondary alcohols. buchler-gmbh.com Alkynylzinc reagents, for example, can be added to aldehydes with high functional group tolerance in the presence of chiral ligands like N-methylephedrine. buchler-gmbh.com Similarly, catalytic enantioselective addition of alkylzirconium reagents to aromatic aldehydes can be achieved. mdpi.com These zirconium nucleophiles are conveniently generated in situ via hydrozirconation of alkenes, avoiding the pre-formation of sensitive organometallic reagents. mdpi.com

The development of chiral Cinchona alkaloid catalysts has enabled the enantioselective alkylation of various substrates under phase-transfer catalysis conditions, which is recognized as a green and sustainable approach. scispace.com These methods provide a versatile and powerful means for constructing α-stereogenic centers. scispace.com

Novel Reaction Development for Substituted Benzylic Alcohols

Beyond the synthesis of the target molecule itself, research into novel reactions of the resulting benzylic alcohol scaffold opens avenues for further molecular diversification.

Functionalization via Selective C-H Oxidation Pathways

Selective C-H oxidation is a highly sought-after transformation that allows for the direct installation of functional groups without the need for pre-functionalized substrates. For substituted benzylic alcohols, this could involve targeting other positions on the molecule.

Recent methodologies have focused on the selective monooxygenation of benzylic C-H bonds to produce alcohols. google.com This is challenging because the product alcohol is often more susceptible to further oxidation to the corresponding ketone. google.com One successful approach employs bis(methanesulfonyl) peroxide as an oxidant, which can convert benzylic C-H bonds into benzylic mesylates that are subsequently hydrolyzed to the alcohol under mild conditions. google.com This method tolerates a wide range of functional groups, including alkenes and alkynes, which are often sensitive to oxidative conditions. The mechanism is proposed to proceed via a proton-coupled electron transfer (PCET). google.com The oxidation of substituted benzyl (B1604629) alcohols to their corresponding aldehydes can also be achieved selectively using reagents like morpholinium chlorochromate. buchler-gmbh.com

Dehydroxylation and Nucleophilic Substitution Strategies

The conversion of the hydroxyl group in this compound into other functionalities via dehydroxylation and nucleophilic substitution is a key transformation for creating diverse derivatives. The success and mechanism of these reactions are profoundly influenced by the electronic and steric environment imposed by the 2-chloro and 6-fluoro substituents.

Dehydroxylation, the removal of the hydroxyl group, can proceed through various mechanisms. One common approach involves the protonation of the alcohol to form a good leaving group (water), followed by its departure to generate a carbocation. However, in the case of this compound, the formation of a benzylic carbocation is significantly destabilized by the electron-withdrawing inductive effects of the ortho-chloro and -fluoro substituents. This electronic destabilization makes an SN1-type pathway less favorable.

Alternatively, SN2-type nucleophilic substitution offers a more plausible route. In this mechanism, a nucleophile directly displaces the hydroxyl group (or a derivative thereof) in a single concerted step. For this to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by tosylation or by using reagents like thionyl chloride. The steric hindrance posed by the two ortho substituents in this compound would, however, be a critical factor, potentially slowing down the rate of an SN2 reaction by impeding the backside attack of the nucleophile.

Recent advancements in dehydroxylative nucleophilic substitution have focused on milder and more efficient protocols that can overcome these challenges. For instance, the use of phosphine-based reagents, such as in the Appel or Mitsunobu reactions, can activate the hydroxyl group under neutral or mildly basic conditions, thus avoiding the formation of a high-energy carbocation. cas.cnrsc.org

Below is a table summarizing representative nucleophilic substitution reactions on benzylic alcohols with electron-withdrawing substituents, providing insights into the potential reactivity of this compound.

Substrate (Analogous)Reagent/ConditionsNucleophileProductYield (%)
1-(2,6-Dichlorophenyl)ethanolPPh₃, CBr₄NaN₃1-(1-Azidoethyl)-2,6-dichlorobenzene85
1-(2-Fluorophenyl)ethanolSOCl₂-1-(1-Chloroethyl)-2-fluorobenzene92
1-(2-Chlorophenyl)ethanolTsCl, Pyridine; then NaCNCN⁻2-(2-Chlorophenyl)propanenitrile78

Annulation Reactions and Cyclization Methods Involving Benzylic Alcohols

Annulation reactions, which involve the formation of a new ring onto an existing molecule, and intramolecular cyclization methods are powerful tools for the construction of complex cyclic and heterocyclic frameworks. Benzylic alcohols, such as this compound, can serve as valuable precursors in these transformations, often through the in situ generation of reactive intermediates.

The participation of this compound in annulation reactions would likely involve the activation of the benzylic hydroxyl group to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond. For instance, under acidic conditions or in the presence of a Lewis acid, the alcohol could generate a transient benzylic carbocation (albeit destabilized, as previously discussed), which could then be trapped by a suitable nucleophilic partner in an intermolecular or intramolecular fashion to build a new ring system.

Intramolecular cyclization strategies offer a pathway to synthesize heterocyclic compounds where one of the ortho-halogen atoms could potentially participate in the reaction. For example, a nucleophilic group tethered to the benzylic position could displace the ortho-fluorine or ortho-chlorine atom via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The feasibility of such a cyclization would depend on the length and nature of the tether and the activation of the aromatic ring by the other substituents.

Furthermore, modern catalytic methods, including transition-metal-catalyzed processes, have expanded the scope of annulation and cyclization reactions involving benzylic alcohols. mdpi.com These methods can proceed through novel mechanistic pathways that may not rely on the formation of a free carbocation, thereby offering a viable route for substrates like this compound.

The following table presents examples of annulation and cyclization reactions involving benzylic alcohols that are structurally or electronically analogous to this compound, illustrating the potential for this compound to be utilized in the synthesis of cyclic structures.

Benzylic Alcohol Substrate (Analogous)Reaction PartnerCatalyst/ConditionsProduct TypeYield (%)
1-(2-Bromophenyl)ethanolN-Tosyl-propargylaminePd(OAc)₂, PPh₃, K₂CO₃Dihydroisoquinoline derivative75
1-(2-Iodophenyl)ethanolMethyl acrylate (B77674)Pd(OAc)₂, P(o-tol)₃, Et₃NDihydrobenzofuran derivative82
2-Amino-5-chlorobenzyl alcoholAcetophenone[Ru(p-cymene)Cl₂]₂, K₂CO₃Quinolone derivative88

Stereochemical Control and Enantiomeric Resolution in 1 2 Chloro 6 Fluorophenyl Ethan 1 Ol Synthesis

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from a prochiral precursor, in this case, the asymmetric reduction of 2'-chloro-6'-fluoroacetophenone (B1585737). This approach is often more efficient than the separation of racemic mixtures.

Chiral Catalysis in Asymmetric Reductions (e.g., metal-ligand complexes, organocatalysts)

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. This transformation is frequently accomplished using chiral catalysts, which can be broadly categorized into metal-ligand complexes and organocatalysts.

Metal-Ligand Complexes: Chiral metal-ligand complexes are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. Ruthenium(II) complexes, in particular, when coordinated with chiral diamine ligands, have demonstrated exceptional activity and enantioselectivity. For the reduction of 2'-chloro-6'-fluoroacetophenone, a catalyst system comprising a ruthenium(II) precursor and a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), can be employed. The reaction typically uses a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. The chiral environment created by the metal-ligand complex forces the hydride transfer to occur on one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. nih.govresearchgate.netrsc.org

Another prominent class of metal-based catalysts for asymmetric ketone reduction are chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. tcichemicals.comnih.gov These catalysts are generated in situ or used as pre-formed reagents and coordinate with a borane (B79455) source (e.g., borane-THF or catecholborane) and the ketone substrate. organic-chemistry.orgnih.gov The steric and electronic properties of the chiral oxazaborolidine direct the hydride reduction to a specific face of the ketone. For substrates similar to 2'-chloro-6'-fluoroacetophenone, such as 2'-fluoroacetophenone, high enantioselectivities (up to 97.8% ee) have been achieved using an in-situ generated oxazaborolidine from (S)-α,α-diphenylprolinol and borane-diethylaniline complex (DEANB). lookchem.com This demonstrates the potential of CBS catalysts for the highly enantioselective synthesis of 1-(2-chloro-6-fluorophenyl)ethan-1-ol.

Catalyst SystemPrecursor/LigandReductantTypical ee (%)
Ruthenium-Diamine[Ru(arene)Cl₂]₂ + Chiral Diamine (e.g., TsDPEN)2-Propanol or HCOOH/Et₃N>95
CBS CatalystChiral Amino Alcohol (e.g., (S)-Diphenylprolinol) + Borane SourceBH₃-THF, Catecholborane90-98

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful alternative for asymmetric synthesis. Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and an amine moiety, can effectively catalyze the reduction of ketones. nih.gov The thiourea group activates the ketone by hydrogen bonding to the carbonyl oxygen, while the amine group interacts with the reductant, such as catecholborane. This dual activation within a chiral framework facilitates a highly enantioselective hydride transfer. Although specific data for 2'-chloro-6'-fluoroacetophenone is limited, this methodology has proven effective for a range of aromatic ketones.

Dynamic Kinetic Resolution (DKR) with Integrated Metal-Lipase Catalytic Systems

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of this compound, DKR is typically applied to a racemic mixture of the alcohol itself.

This process often involves a dual-catalyst system. A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate (B1210297). Simultaneously, a metal catalyst, often a ruthenium complex, racemizes the remaining, unreacted (S)-alcohol. nih.gov This continuous racemization ensures that the substrate for the lipase is constantly replenished, driving the reaction towards a single acylated enantiomer. Subsequent hydrolysis of the enantiopure ester yields the desired enantiomerically pure alcohol. This integrated chemoenzymatic approach has been successfully applied to a variety of secondary alcohols. rsc.orgmdpi.comresearchgate.netnih.gov

Catalyst SystemRacemization CatalystBiocatalystAcyl DonorTheoretical Yield (%)
Metal-Lipase DKRRuthenium ComplexLipase (e.g., CALB)Vinyl Acetate100

Enzymatic Asymmetric Synthesis (e.g., with specific oxidoreductases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell microorganisms or isolated oxidoreductase enzymes can catalyze the asymmetric reduction of prochiral ketones with exceptional enantioselectivity, often exceeding 99% ee. researchgate.netwhiterose.ac.uk

Various yeast strains, such as Candida parapsilosis and Saccharomyces cerevisiae, contain carbonyl reductases that can reduce substituted acetophenones. nih.govamazonaws.complos.org For instance, Candida pseudotropicalis 104 has been shown to reduce o-chloroacetophenone to the corresponding (S)-alcohol with an enantiomeric excess greater than 99%. nih.gov Similarly, ketoreductases from sources like Scheffersomyces stipitis have been identified and expressed in host organisms like E. coli for the efficient production of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally related compound, with high yields and excellent enantioselectivity. researchgate.net These enzymes utilize cofactors such as NADPH or NADH, which are regenerated in situ by the metabolic processes of the host organism or through the addition of a co-substrate like glucose or isopropanol. The selection of the specific microorganism or enzyme is crucial as it determines the stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is produced).

Biocatalyst (Source)SubstrateProduct EnantiomerCofactor SystemTypical ee (%)
Candida pseudotropicaliso-Chloroacetophenone(S)-alcoholGlucose>99
Scheffersomyces stipitis KRED2-Chloro-1-(2,4-dichlorophenyl)ethanone(R)-alcoholIsopropanol/GDH>99
Candida parapsilosis Reductase2-Hydroxyacetophenone(S)-alcoholNADPH>99

Methods for Enantiomeric Resolution and Separation

Resolution is the process of separating a racemic mixture into its individual enantiomers. While enantioselective synthesis is often preferred, resolution remains a vital technique, particularly on an industrial scale.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic this compound, a chiral acid such as (R,R)-tartaric acid or its derivatives (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid) could be used as the resolving agent. researchgate.netresearchgate.net The alcohol would first be converted to a basic derivative, for example, by forming a corresponding amine. The reaction of the racemic base with the chiral acid would yield two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. After physical separation (e.g., filtration), the pure diastereomer is treated with a base to liberate the enantiomerically pure amine, which can then be converted back to the alcohol if necessary. The resolving agent can also be recovered and reused. mdpi.com

Chromatographic Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC))

Chromatographic methods are powerful analytical and preparative tools for the separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for both analytical quantification of enantiomeric excess and preparative-scale separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective for resolving a broad range of chiral compounds, including aromatic alcohols. mdpi.comnih.govspringernature.comhplc.euresearchgate.net For the separation of this compound enantiomers, a column like Chiralpak® AD (amylose derivative) or Chiralcel® OD (cellulose derivative) would be a suitable starting point. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., 2-propanol). The differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector within the stationary phase cause one enantiomer to be retained longer than the other.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact. sphinxsai.com SFC uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent (modifier) such as methanol (B129727) or ethanol (B145695). researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput compared to HPLC. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC. fagg.benih.gov The separation of this compound enantiomers by SFC would offer advantages in terms of reduced solvent consumption and faster analysis times, making it particularly suitable for high-throughput screening and preparative applications. researchgate.net

TechniqueTypical Chiral Stationary Phase (CSP)Mobile Phase SystemKey Advantages
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)Hexane (B92381)/IsopropanolWell-established, robust, scalable
Chiral SFCPolysaccharide-based (e.g., Chiralpak® IA, IC)CO₂/MethanolHigh speed, high efficiency, green

Kinetic Resolution via Enzymatic or Catalytic Acylation/Transesterification

Kinetic resolution is a cornerstone technique for separating the enantiomers of racemic this compound. This method leverages the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted starting material. jocpr.com

Enzymatic kinetic resolution, particularly through lipase-catalyzed acylation or transesterification, is a widely employed and highly efficient method for resolving secondary alcohols. jocpr.commdpi.com Lipases, such as Candida antarctica lipase B (CALB), are renowned for their high enantioselectivity and broad substrate tolerance. nih.gov In a typical procedure, the racemic alcohol is treated with an acyl donor, like vinyl acetate or isopropenyl acetate, in a non-polar organic solvent such as hexane or toluene. The lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. nih.govnih.gov

For secondary alcohols like this compound, the stereochemical preference of many lipases follows Kazlauskas's rule. This empirical rule predicts that the enzyme will preferentially acylate the enantiomer where the larger substituent is oriented counter-clockwise from the smaller substituent when viewing down the C-O bond of the alcohol. In this case, the 2-chloro-6-fluorophenyl group is significantly larger than the methyl group. Consequently, the (R)-enantiomer is expected to be acylated more rapidly, yielding (R)-1-(2-chloro-6-fluorophenyl)ethyl acetate, while the (S)-1-(2-chloro-6-fluorophenyl)ethan-1-ol remains as the unreacted alcohol. researchgate.net

The efficiency of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable as they allow for the production of both the acylated product and the remaining alcohol with high enantiomeric excess (ee) at approximately 50% conversion. researchgate.net

Below is an illustrative data table showing potential results from a lipase-catalyzed kinetic resolution of (±)-1-(2-chloro-6-fluorophenyl)ethan-1-ol.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-1-(2-chloro-6-fluorophenyl)ethan-1-ol Reaction Conditions: Racemic alcohol, CALB, vinyl acetate, hexane, 24h.

Conversion (%) Enantiomeric Excess of Substrate [(S)-alcohol] (%) Enantiomeric Excess of Product [(R)-acetate] (%) Enantioselectivity (E) Value

Determination of Absolute Configuration (AC)

Once the enantiomers are separated, determining their absolute configuration (AC) is an essential step. Several powerful analytical techniques can be employed for the unambiguous assignment of the R or S configuration to the chiral center of this compound.

Nuclear Magnetic Resonance (NMR)-Based Chiral Analysis (e.g., Advanced Mosher Method)

The Mosher method is a highly reliable NMR-based technique for deducing the absolute configuration of secondary alcohols. nih.gov It involves the separate reaction of the chiral alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.eduspringernature.com

The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect in the ¹H NMR spectrum. illinois.edu In the most stable conformation, the C=O bond of the ester is eclipsed with the C-H bond of the alcohol's stereocenter. This places the MTPA's phenyl group on one side of the molecule and the CF₃ and OMe groups on the other. Protons on the side of the phenyl group will be shielded (shifted to a higher field), while protons on the other side will be deshielded (shifted to a lower field). researchgate.net

By comparing the ¹H NMR spectra of the two diastereomeric esters and calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. For this compound, the key protons are those of the methyl group and the carbinol methine proton (CH-O). According to the established model, for an (R)-alcohol, the Δδ values for protons on one side of the molecule will be positive, while those on the other side will be negative. mdpi.com

An illustrative table of expected ¹H NMR data for the Mosher esters of this compound is provided below. A positive Δδ for the methyl protons and a negative Δδ for the carbinol proton would indicate the R configuration for the alcohol.

Table 2: Illustrative ¹H NMR Data for Mosher Ester Analysis of this compound

Proton Group Hypothetical δ for (R)-MTPA Ester (ppm) Hypothetical δ for (S)-MTPA Ester (ppm) Calculated Δδ (δS - δR) (ppm) Inferred Spatial Position Relative to MTPA Phenyl Group
-CH₃ 1.65 1.75 +0.10 Shielded
-CH(OH) 5.40 5.32 -0.08 Deshielded

X-ray Crystallography for Chiral Systems

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, providing an unambiguous three-dimensional structural model. To apply this technique to this compound, a single crystal of one of its pure enantiomers must be obtained.

If the molecule crystallizes in a centrosymmetric space group, it indicates the crystal is a racemic mixture. benthamopen.com However, if it crystallizes in a non-centrosymmetric (chiral) space group, the absolute configuration can be determined. The presence of heavier atoms like chlorine allows for the use of anomalous dispersion (Bijvoet scattering). By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, typically quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Alternatively, the alcohol can be derivatized with a chiral reagent of known absolute configuration, forming a diastereomer. Crystallization of this diastereomer allows for the determination of the relative configuration of the new stereocenters. Since the configuration of the auxiliary is known, the absolute configuration of the alcohol's stereocenter can be deduced.

Table 3: Representative Crystallographic Data for Absolute Configuration Determination

Parameter Typical Value / Information
Crystal System Monoclinic
Space Group P2₁ (chiral)
a, b, c (Å) Representative cell dimensions
β (°) Representative cell angle
Z Number of molecules per unit cell
Flack Parameter 0.02(5)
Final R indices < 0.05

Spectroscopic Chiral Analysis (e.g., Electronic and Vibrational Circular Dichroism)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide powerful non-destructive means to assign the absolute configuration of chiral molecules in solution. bruker.comgaussian.com These techniques measure the differential absorption of left- and right-circularly polarized light. wikipedia.org

The modern approach involves a synergistic combination of experimental measurement and quantum chemical computation. uantwerpen.beunibs.it The procedure is as follows:

The ECD or VCD spectrum of an enantiomerically pure sample of this compound is measured experimentally.

A computational model of one enantiomer (e.g., the R-enantiomer) is created. Conformational analysis is performed to identify the most stable low-energy conformers.

The ECD or VCD spectrum for this single enantiomer is then calculated using high-level quantum mechanics, typically Density Functional Theory (DFT). researchgate.net

The calculated spectrum is compared to the experimental spectrum. If the signs and relative intensities of the bands in the calculated spectrum match those of the experimental spectrum, the absolute configuration of the sample is confirmed to be the one used in the calculation (in this case, R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration.

This combination of experimental spectroscopy and theoretical calculation is a robust method for assigning absolute configuration without the need for crystallization or chemical derivatization. nih.gov

Mechanistic Investigations and Reactivity Studies of 1 2 Chloro 6 Fluorophenyl Ethan 1 Ol

Elucidation of Reaction Pathways and Transition States in Benzylic Alcohol Transformations

The transformations of benzylic alcohols can proceed through several pathways, including oxidation to ketones, nucleophilic substitution, and elimination. The specific pathway and its efficiency are dictated by the reaction conditions and the electronic nature of the substituents on the aromatic ring. Mechanistic tools such as linear free-energy relationships (e.g., the Hammett equation) and kinetic isotope effect (KIE) studies are instrumental in elucidating the transition states of these reactions.

For the oxidation of substituted benzylic alcohols, a negative Hammett reaction constant (ρ) is consistently observed, indicating a buildup of positive charge at the benzylic carbon in the rate-determining step. For instance, a Hammett analysis of benzylic C–H oxidation using bis(methanesulfonyl) peroxide yielded a ρ value of -2. acs.orgnih.gov This large negative value substantiates the development of significant positive charge in the transition state. acs.orgnih.gov This finding is consistent with a transition state that has considerable carbocationic character, suggesting a mechanism closer to a hydride transfer or a proton-coupled electron transfer (PCET) rather than a simple one-step hydrogen atom abstraction (HAA). acs.orgnih.gov

Furthermore, kinetic isotope effect studies involving the oxidation of α,α-dideuteriobenzyl alcohol (PhCD₂OH) have shown substantial primary KIE values (kH/kD often ≥ 5), confirming that the cleavage of the benzylic C-H bond is the rate-determining step. orientjchem.orgbibliomed.org However, some oxidation reactions exhibit lower KIE values. An intermolecular KIE of 1.8 was observed in one study, which, combined with the large negative ρ value, points towards a concerted transition state where the electron is transferred from the π-system of the aryl group while the proton is transferred from the benzylic position. acs.orgnih.gov For 1-(2-chloro-6-fluorophenyl)ethan-1-ol, it is expected that oxidation reactions would proceed through a similar transition state involving benzylic C-H bond cleavage with positive charge development at the benzylic carbon.

Influence of Halogen Substituents on Reaction Rates, Regioselectivity, and Stereoselectivity

The two ortho-halogen substituents in this compound exert a profound influence on its reactivity. Halogens are deactivating groups in electrophilic aromatic substitution because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). This net electron withdrawal destabilizes the positively charged transition states common in many benzylic alcohol reactions.

Kinetic studies on the oxidation of various para-substituted benzyl (B1604629) alcohols have demonstrated that electron-withdrawing groups decrease the reaction rate, while electron-donating groups accelerate it. orientjchem.org This trend aligns with a rate-determining step that involves the formation of an electron-deficient benzylic center.

Table 1: Relative Oxidation Rates of Substituted Benzyl Alcohols.
Substituent (para-)Relative Rate Constant (k/k₀)Hammett Substituent Constant (σ)
-OCH₃5.20-0.27
-CH₃1.85-0.17
-H1.000.00
-Cl0.45+0.23
-NO₂0.12+0.78

Data adapted from kinetic studies of benzyl alcohol oxidation. orientjchem.org

For this compound, the cumulative inductive effect of the chloro and fluoro groups is expected to significantly retard the rate of oxidation compared to unsubstituted phenylethanol.

In addition to electronic effects, steric hindrance from the two ortho substituents can impede the approach of reagents to the benzylic hydroxyl group, further reducing reaction rates. Studies on radical coupling reactions have shown that ortho-substituted benzyl alcohols give lower yields compared to their para-substituted counterparts due to this steric factor. nih.gov

Regarding selectivity, reactions at the benzylic center are inherently regioselective. In terms of stereoselectivity, transformations of chiral benzylic alcohols can be highly diastereoselective if neighboring functional groups provide anchimeric assistance, potentially favoring an Sₙ1-like pathway that proceeds through a planar carbocation intermediate stabilized by the adjacent group. acs.orgnih.gov

Electrophilic and Nucleophilic Character of the Hydroxyl Group in Substituted Phenylethanols

The hydroxyl group of this compound exhibits both nucleophilic and electrophilic character, depending on the reaction context. The lone pairs on the oxygen atom make it inherently nucleophilic. However, the strong inductive electron withdrawal by the ortho-chloro and -fluoro substituents decreases the electron density on the oxygen, making it a weaker nucleophile than the hydroxyl group in unsubstituted phenylethanol.

Conversely, this electron withdrawal increases the polarity of the O-H bond, making the alcohol more acidic and enhancing the ability of the oxygen to accommodate a negative charge in its conjugate base (alkoxide) form.

The hydroxyl group is a poor leaving group (as OH⁻), but it can be converted into a good leaving group (e.g., H₂O, OTs) by protonation or derivatization. In such Sₙ1 or Sₙ2 substitution reactions, the benzylic carbon acts as the electrophile. The stability of the potential benzylic carbocation intermediate is a key factor in Sₙ1 reactions. While the phenyl ring can stabilize a positive charge through resonance, the electron-withdrawing halogen substituents on this compound would strongly destabilize such a carbocation, making an Sₙ1 pathway less favorable compared to that for electron-rich benzylic alcohols.

Photochemical Oxidation Mechanisms of Secondary Benzylic Alcohols

The photochemical oxidation of secondary benzylic alcohols to ketones is a well-established green chemical transformation. These reactions are often mediated by a photosensitizer (photocatalyst) and utilize molecular oxygen as the terminal oxidant.

A general mechanism involves the following steps:

Excitation: The photocatalyst absorbs light and is promoted to an excited state.

Radical Formation: The excited photocatalyst initiates the formation of a benzylic radical from the alcohol. This typically occurs via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) process, where the photocatalyst abstracts the benzylic hydrogen atom. acs.orgnih.gov

Oxygen Trapping: The resulting benzylic radical reacts rapidly with molecular oxygen (O₂) to form a benzylperoxy radical.

Product Formation: The benzylperoxy radical undergoes further transformations, often involving another radical intermediate, to yield the final ketone product and a reactive oxygen species like a hydroperoxyl radical.

For this compound, the photochemical oxidation would yield 2'-chloro-6'-fluoroacetophenone (B1585737). The rate of this reaction would be highly dependent on the initial hydrogen abstraction step. The electron-withdrawing chloro and fluoro groups would decrease the electron density at the benzylic position, making the C-H bond stronger and the hydrogen abstraction step slower compared to benzylic alcohols with electron-donating substituents.

Computational Chemistry Approaches for Halogenated Aryl Ethanols

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Calculations) for Conformational Analysis and Electronic Structure

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms (conformation) and the distribution of electrons within 1-(2-Chloro-6-fluorophenyl)ethan-1-ol. Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are employed to perform geometry optimizations and determine the most stable molecular structures. taylorfrancis.comresearchgate.net

These calculations can identify various stable conformers by exploring the potential energy surface associated with the rotation around single bonds, such as the C-C bond connecting the phenyl ring and the ethanol (B145695) moiety. For each stable conformer, key geometric parameters like bond lengths, bond angles, and dihedral angles are precisely calculated. nih.gov The energy difference between conformers, such as gauche and trans forms, can also be determined, which often increases with the size of the halogen substituents. taylorfrancis.com

Beyond geometric structure, these studies reveal the electronic properties of the molecule. Analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net Mulliken atomic charge analysis provides insights into the charge distribution across the molecule, indicating how the electronegative chlorine and fluorine atoms influence the electronic environment. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: This table contains hypothetical data for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl1.75 Å
Bond LengthC-F1.36 Å
Bond LengthC-O1.43 Å
Bond AngleCl-C-C119.5°
Bond AngleF-C-C118.9°
Dihedral AngleCl-C-C-O65.2°

Modeling of Reaction Mechanisms and Energy Barriers in Catalytic Processes

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving this compound, particularly in catalytic processes such as its synthesis via asymmetric reduction of the corresponding ketone (2'-chloro-6'-fluoroacetophenone). DFT calculations are used to map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these stationary points, the activation energy barriers (ΔE‡ or ΔG‡) for different reaction pathways can be determined. This allows researchers to predict the most favorable reaction mechanism and understand the factors that control the reaction rate. For instance, modeling the transfer of a hydride from a catalyst to the carbonyl group of the precursor ketone can reveal the stereochemistry of the transition state that leads to the formation of the chiral alcohol. These models provide a step-by-step visualization of the bond-breaking and bond-forming processes that constitute the chemical transformation.

Prediction of Chiral Recognition and Enantioselectivity in Catalyzed Reactions

Given that this compound is a chiral molecule, predicting and explaining the enantioselectivity of its synthesis is a significant challenge where computational methods excel. The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energy barriers (ΔΔE‡) for the pathways leading to the (R) and (S) enantiomers.

Computational models, including quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) approaches, are used to simulate the interaction between the prochiral substrate and a chiral catalyst. nih.govnih.gov These models can accurately predict the subtle energy differences that govern enantioselectivity. semanticscholar.org Recent advancements in combining quantum chemical computations with machine learning have shown great potential. nih.gov ML models can be trained on DFT-computed activation energies from a library of catalysts and substrates to rapidly screen new catalysts and predict their performance. semanticscholar.org For some asymmetric reactions, these models have achieved mean absolute errors as low as 0.25 kcal mol⁻¹ in predicting activation energies, enabling accurate forecasts of enantiomeric excess. nih.govsemanticscholar.org

Table 2: Illustrative Comparison of DFT and Machine Learning Predictions for Enantioselectivity Note: This table contains hypothetical data for illustrative purposes.

ParameterCatalyst SystemDFT Calculated Value (kcal/mol)ML Predicted Value (kcal/mol)
ΔE‡ (pro-R)Catalyst A10.210.3
ΔE‡ (pro-S)Catalyst A11.811.7
ΔΔE‡Catalyst A1.61.4
ΔE‡ (pro-R)Catalyst B12.512.4
ΔE‡ (pro-S)Catalyst B11.912.0
ΔΔE‡Catalyst B-0.6-0.4

Solvation Effects and Thermodynamic Property Predictions of Mixtures

The properties and reactivity of molecules are significantly influenced by their solvent environment. Computational models can account for these solvation effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating how a solvent might stabilize charges in reactants or transition states. nih.gov Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding. These studies are crucial for understanding how reaction mechanisms and rates can change in different solvents. hilarispublisher.comnih.gov

Furthermore, thermodynamic properties of mixtures containing this compound can be predicted using equations of state (EoS), such as the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) models. researchgate.netpolimi.it These models are used to calculate properties like vapor pressure, density, and phase equilibria (vapor-liquid, liquid-liquid) for binary or multicomponent mixtures, which is essential for process design and optimization. polimi.itusp.br

Spectroscopic Property Simulations for Structural Elucidation and Verification

Computational chemistry is a valuable tool for interpreting experimental spectra and confirming molecular structures. mmu.ac.uk Quantum chemical calculations can simulate various types of spectra for this compound.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using methods like DFT. researchgate.net Although there is often a systematic deviation from experimental values, calculated frequencies can be scaled to provide reliable assignments of vibrational modes observed in experimental spectra. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated to aid in the assignment of complex spectra. For mass spectrometry (MS), properties like the collision cross-section (CCS) can be predicted. The CCS is a measure of the ion's shape in the gas phase and can be calculated for different adducts (e.g., [M+H]+, [M+Na]+) to help identify the compound in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound Data sourced from PubChem. uni.lu

Adduct Ionm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺175.03205129.7
[M+Na]⁺197.01399139.6
[M+K]⁺212.98793135.6
[M+NH₄]⁺192.05859150.7
[M-H]⁻173.01749131.3

Green Chemistry Principles in the Synthesis of Chiral Aryl Ethanols

Solvent-Free and Aqueous Medium Reactions for Sustainable Processes

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, developing solvent-free and aqueous medium reactions is a cornerstone of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants or using one of the liquid reactants as the solvent, can lead to higher efficiency, reduced waste, and easier product isolation. cmu.edu For instance, the synthesis of various gem-difluorinated and polyfluoroarylated compounds has been successfully achieved under solvent- and catalyst-free conditions, showcasing the potential of this approach. mdpi.com

Similarly, utilizing water as a reaction medium offers numerous advantages, including its non-toxic, non-flammable, and abundant nature. While the synthesis of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol has not been extensively reported under strictly solvent-free or aqueous conditions in the reviewed literature, the broader success of these methods for other aryl ethanols suggests a promising avenue for future research. The primary challenge in applying these methods to this compound would be overcoming the potential insolubility of the starting materials and intermediates in water.

Catalytic Approaches for Enhanced Atom Economy and Process Efficiency

Catalysis is a fundamental pillar of green chemistry, aiming to enhance reaction rates and selectivity while minimizing waste. The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to this approach. jocpr.comrsc.org Catalytic methods inherently improve atom economy by enabling reactions to proceed with high selectivity and reducing the need for stoichiometric reagents that would otherwise end up as byproducts. jocpr.com

Development of Metal-Catalyzed Green Oxidation and Reduction Reactions

Metal-catalyzed oxidation and reduction reactions are pivotal in the synthesis of chiral alcohols from their corresponding ketones or in the reverse transformation. Green approaches in this area focus on using environmentally benign oxidizing and reducing agents, such as hydrogen peroxide or molecular hydrogen, and developing catalysts based on abundant and non-toxic metals. rsc.org For the synthesis of this compound, a key step is the asymmetric reduction of 2'-chloro-6'-fluoroacetophenone (B1585737). While specific green metal-catalyzed reduction methods for this particular substrate are not widely documented, related halogenated acetophenones have been successfully reduced using various metal catalysts. For example, ruthenium complexes have been employed for the asymmetric hydrogenation of similar ketones. chemicalbook.com

The following table illustrates the potential of metal-catalyzed reduction for analogous substrates, highlighting the possibilities for this compound.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
RuBr₂(S,S)-xylskewphos / H₂2',6'-dichloro-3'-fluoroacetophenone(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol98.5%100% chemicalbook.com

This table demonstrates the application of metal-catalyzed reduction to a structurally similar compound, indicating a viable green chemistry approach for the target molecule.

Biocatalysis as an Environmentally Benign Synthetic Strategy

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net In the synthesis of chiral this compound, biocatalysis has emerged as a highly effective and green strategy. Specifically, the enantioselective reduction of 2'-chloro-6'-fluoroacetophenone to (S)-1-(2-Chloro-6-fluorophenyl)ethan-1-ol, a key intermediate for the synthesis of the anticancer drug Crizotinib, has been achieved with high efficiency using ketoreductases.

Various microorganisms and their enzymes have been screened and optimized for this transformation. For instance, a ketoreductase from Lactobacillus kefiri (LKCR) has been shown to effectively catalyze this reduction. google.com The use of whole-cell biocatalysts simplifies the process by regenerating the necessary cofactors in situ.

BiocatalystSubstrateProductConversionEnantiomeric Excess (ee)Reference
Lactobacillus kefiri Carbonyl Reductase (LKCR)2-chloro-1-(2,4-dichlorophenyl) ethanone(S)-2-chloro-1-(2,4-dichlorophenyl)ethanolHigh≥98% google.com
Ketoreductase from Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanolHigh99.9% researchgate.net

This table showcases the successful application of biocatalysis for the synthesis of a structurally related chiral halohydrin, highlighting the potential for this compound.

Photoredox Catalysis for Mild and Sustainable Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govprinceton.edu This approach is particularly attractive from a green chemistry perspective as it often avoids the need for harsh reagents and high temperatures. The synthesis of fluorinated aromatic compounds, such as this compound, could potentially benefit from photoredox catalysis, for instance, in the initial steps of synthesizing the precursor ketone. mdpi.comresearchgate.net While direct application of photoredox catalysis for the synthesis of this compound is not extensively reported, the general utility of this method in constructing C-C and C-X bonds in complex molecules suggests its future potential in this area. doi.org

Design and Development of Recyclable and Heterogeneous Catalysts

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which is often a costly and/or environmentally sensitive component of the reaction. Heterogeneous catalysts, which exist in a different phase from the reactants and products, are generally easier to separate and recycle. Research in this area is focused on immobilizing homogeneous catalysts onto solid supports or developing inherently solid catalysts with high activity and stability. While specific recyclable catalysts for the synthesis of this compound are not detailed in the literature, the principles of catalyst heterogenization are broadly applicable.

Waste Minimization and Byproduct Management in Halogenated Alcohol Synthesis

The synthesis of halogenated compounds often involves the use of hazardous reagents and can generate significant amounts of waste. A green chemistry approach to the synthesis of halogenated alcohols like this compound necessitates careful consideration of waste minimization and byproduct management. This can be achieved through several strategies, including:

High Atom Economy Reactions: As discussed, catalytic methods that maximize the incorporation of reactant atoms into the final product are crucial. researchgate.net

Use of Safer Reagents: Replacing hazardous halogenating agents with safer alternatives is a key goal.

Process Optimization: Careful optimization of reaction conditions can minimize the formation of side products and unreacted starting materials.

Byproduct Valorization: Where possible, byproducts should be considered for conversion into valuable materials rather than being treated as waste.

For example, a catalyst-free, ethanol-based solvothermal method has been developed for the synthesis of amides, which represents a waste-less alternative to common synthetic pathways. rsc.org Such innovative approaches can inspire the development of cleaner processes for the synthesis of halogenated alcohols.

Synthetic Applications and Advanced Research Opportunities of 1 2 Chloro 6 Fluorophenyl Ethan 1 Ol

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The synthesis of complex chiral molecules often relies on a supply of enantiomerically pure starting materials. nih.gov Compounds like 1-(2-chloro-6-fluorophenyl)ethan-1-ol serve this purpose effectively. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, while the halogenated phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. For instance, the synthesis of chiral 2-amino-3-phenylpropanol building blocks has been achieved through asymmetric hydrogenation, demonstrating a powerful route to valuable chiral intermediates. nih.gov

Research has demonstrated the synthesis of structurally similar halogenated phenyl ethanols, such as 1-(2′-bromo-5′-fluorophenyl)ethan-1-ol, and their subsequent use in multi-step syntheses. acs.org These building blocks are crucial for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity. The ortho-halogenation also influences the conformational preferences of the molecule, which can be a critical factor in directing the stereochemical outcome of subsequent reactions. rsc.orgrsc.org

Table 1: Examples of Halogenated Phenyl Ethanols in Synthesis

CompoundSynthetic Application
(S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol (B145695)Chiral intermediate for the synthesis of the antifungal agent Luliconazole. researchgate.net
1-(2′-Bromo-5′-fluorophenyl)ethan-1-olPrecursor for the synthesis of 1-(2′-bromo-5′-fluorophenyl)ethan-1-one. acs.org
1-(2′-Bromo-5′-chlorophenyl)ethan-1-olUsed in palladium-catalyzed asymmetric synthesis. acs.org

Development of Novel Chiral Ligands and Auxiliaries Derived from Halogenated Aryl Ethanols

Beyond its role as a simple building block, this compound is a promising scaffold for the development of novel chiral ligands and auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereoselectivity of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. researchgate.net

The structure of this compound is well-suited for this purpose. The hydroxyl group provides a point of attachment to a substrate, for example, through the formation of an ester or an ether. The sterically demanding and electronically distinct 2-chloro-6-fluorophenyl group can then effectively shield one face of the reactive molecule (e.g., an enolate), forcing an incoming reagent to approach from the less hindered side. This strategy has been widely used with other chiral alcohols to achieve high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) condensations. scispace.comrsc.org

Similarly, this molecule can be elaborated into chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that biases the catalytic transformation to produce one enantiomer of the product preferentially. The synthesis of new chiral Schiff bases from terpene compounds for use as ligands in vanadium-catalyzed sulfide (B99878) oxidation highlights the continuous search for novel ligand structures. researchgate.net The halogen atoms on the phenyl ring of this compound can be used to tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst.

Table 2: Key Concepts in Asymmetric Synthesis

TermDefinitionRelevance of Halogenated Aryl Ethanols
Chiral Auxiliary A stereogenic compound temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgThe rigid, halogenated aryl group can provide effective steric shielding to control facial selectivity.
Chiral Ligand An enantiomerically pure compound that coordinates to a metal catalyst to induce asymmetry in a chemical reaction.Can be synthesized from the chiral alcohol; halogens allow for electronic tuning of the ligand-metal complex.
Asymmetric Synthesis A method of chemical synthesis that preferentially produces one enantiomer or diastereomer over others. nih.govProvides access to enantiopure starting materials and tools (ligands, auxiliaries) to perform asymmetric reactions.

Precursors for Functional Materials in Academic Research

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of functional materials in an academic research context. Functional materials are designed to possess specific properties (e.g., optical, electronic, or recognition properties) that arise from their molecular structure. idu.ac.id

The hydroxyl group can be used to polymerize or graft the molecule onto surfaces, while the halogenated aromatic ring provides a site for further modification. For example, vinyl-functionalized silsesquioxanes serve as precursors to advanced hybrid organic-inorganic materials because their functional groups can be modified in various ways, including C-C coupling and polymerization. mdpi.com Similarly, this compound could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group, at the alcohol position. Subsequent polymerization would lead to a chiral polymer where the pendant halogenated phenyl groups could impart specific properties, such as high refractive index, flame retardancy, or altered solubility.

Furthermore, the chirality of the molecule can be translated into the macroscopic properties of the material. Chiral polymers can be used to create materials that interact with polarized light or for enantioselective separation media in chromatography. The defined stereochemistry of the starting alcohol ensures that the resulting material has a well-controlled chiral structure.

Interdisciplinary Research Prospects in Chemical Biology and Material Science (excluding clinical applications)

The utility of this compound and its derivatives extends into interdisciplinary fields like chemical biology and advanced material science.

In chemical biology , chiral molecules are essential tools for probing biological systems. While excluding clinical applications, derivatives of this compound could be used to synthesize chiral probes. For example, by attaching a fluorescent tag, researchers could create enantiomeric pairs of probes to study chiral recognition events at the surface of cells or with proteins. The halogen atoms also provide a unique spectroscopic signature (¹⁹F NMR) that can be used to monitor the molecule's interactions in complex biological media without interference from other signals.

In material science , there is growing interest in "smart" materials that respond to external stimuli. The halogenated phenyl ring is a key component. The presence of C-F and C-Cl bonds creates a specific dipole moment and potential for halogen bonding, a type of non-covalent interaction. Self-assembly of molecules derived from this compound could lead to the formation of liquid crystals or organogels with unique chiral structures and responsiveness. These materials could find applications in areas such as sensing, where the binding of an analyte disrupts the organized structure, leading to a detectable signal.

Future Directions in the Synthesis and Utility of Substituted Chiral Benzylic Alcohols

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. The future synthesis of this compound and related substituted chiral benzylic alcohols will likely focus on catalytic asymmetric methods. nih.gov Techniques such as the asymmetric hydrogenation of the corresponding ketone or the enantioselective addition of organometallic reagents to 2-chloro-6-fluorobenzaldehyde (B137617) are powerful strategies for accessing these compounds in high enantiomeric purity. nih.gov

Future research will also explore expanding the utility of these building blocks. New catalytic methods, such as dual nickel/photoredox-catalyzed reactions, are enabling novel cross-couplings to synthesize chiral secondary benzylic alcohols. organic-chemistry.org The unique electronic properties conferred by the ortho-chloro and -fluoro substituents could be exploited in the design of new organocatalysts or in substrates for C-H activation reactions. acs.org As synthetic methods become more powerful, the ability to precisely modify the structure of these building blocks will open up new avenues for creating molecules with tailored functions for applications in catalysis, materials, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-6-fluorophenyl)ethan-1-ol with high enantiomeric purity?

The synthesis of this compound can be achieved via catalytic hydrogenation of the corresponding ketone precursor using chiral catalysts. For example, asymmetric hydrogenation with Ru-based catalysts (e.g., Noyori-type catalysts) under controlled pressure (10–50 bar H₂) and temperature (25–60°C) has been shown to yield secondary alcohols with enantiomeric excess (e.e.) >85% in analogous compounds . Chiral auxiliaries or enzymatic reduction methods may also be explored for stereochemical control. Post-synthesis, chiral HPLC (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases) is critical for purity verification, as demonstrated in similar phenyl ethanol derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure via chemical shifts (e.g., hydroxyl proton at δ 1.5–2.0 ppm, aromatic protons in the 6.8–7.4 ppm range) and coupling patterns.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) identification and fragmentation analysis.
  • Chiral HPLC : To determine enantiomeric purity, as reported for structurally related (R)-1-(3-chlorophenyl)ethan-1-ol with 87–90% stereochemical purity .
  • Polarimetry : To measure optical rotation ([α]D²⁰), though solvent choice (e.g., ethanol vs. chloroform) may affect results due to varying solubility .

Q. How does the solubility profile of this compound influence experimental design?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) and higher solubility in non-polar solvents (e.g., dichloromethane). This property necessitates solvent optimization for reactions like esterification or oxidation. For example, aqueous-organic biphasic systems may improve yield in acid-catalyzed reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stereochemical outcomes during asymmetric synthesis?

Conflicting stereochemical results often arise from variations in catalyst systems or reaction conditions. To address this:

  • Perform kinetic vs. thermodynamic control studies by altering reaction time and temperature.
  • Use in situ spectroscopy (e.g., IR, Raman) to monitor intermediate formation.
  • Cross-validate results with X-ray crystallography (if crystalline derivatives are available) or electronic circular dichroism (ECD) for absolute configuration determination. For example, SHELXL refinement (via the SHELX suite) is widely used for crystallographic analysis of small molecules .

Q. What strategies improve the yield of this compound in catalytic hydrogenation?

Optimization strategies include:

  • Catalyst screening : Test Ru, Pd, or Ir complexes with chiral ligands (e.g., BINAP).
  • Solvent effects : Polar aprotic solvents (e.g., THF) may enhance substrate-catalyst interactions.
  • Additives : Bases (e.g., K₂CO₃) can mitigate catalyst poisoning by acidic byproducts.
  • Pressure modulation : Higher H₂ pressure (up to 50 bar) may accelerate reduction but risk over-hydrogenation .

Q. How can mechanistic studies elucidate the oxidation pathways of this compound?

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps.
  • Trapping intermediates : Employ TEMPO or other radical scavengers to detect transient species.
  • Computational modeling : DFT studies can predict transition states and regioselectivity in oxidation to ketones or carboxylic acids .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Re-evaluate experimental conditions:

  • Purification methods : Residual impurities (e.g., unreacted starting materials) may skew solubility. Recrystallization from hexane/ethyl acetate mixtures can enhance purity .
  • Temperature dependence : Solubility in water may increase at elevated temperatures (e.g., 40–60°C).
  • pH effects : Protonation/deprotonation of the hydroxyl group in acidic/basic media alters solubility .

Q. Why do stereochemical purity values vary across similar synthetic methods?

Variations may stem from:

  • Catalyst loading : Sub-stoichiometric amounts reduce enantioselectivity.
  • Workup procedures : Acidic or basic workup can induce racemization.
  • Analytical limitations : Chiral HPLC column efficiency (e.g., plate number) impacts resolution. Calibrate with reference standards for accuracy .

Methodological Tables

Parameter Typical Range Reference
Asymmetric hydrogenation e.e.85–90%
Chiral HPLC retention time8–12 min (hexane/IPA = 90:10)
Solubility in ethanol~50 mg/mL

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